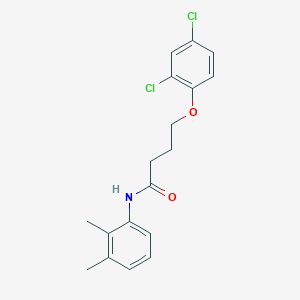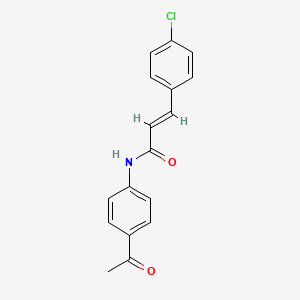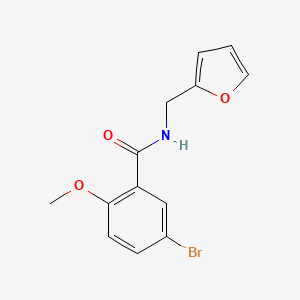
4-(2,4-dichlorophenoxy)-N-(2,3-dimethylphenyl)butanamide
Vue d'ensemble
Description
4-(2,4-dichlorophenoxy)-N-(2,3-dimethylphenyl)butanamide, also known as DCPB, is a synthetic compound that has gained interest in scientific research due to its potential applications in pharmacology and medicinal chemistry. DCPB belongs to the class of amide compounds and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of 4-(2,4-dichlorophenoxy)-N-(2,3-dimethylphenyl)butanamide is not fully understood. However, it has been suggested that it acts by inhibiting the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of pro-inflammatory mediators such as prostaglandins.
Biochemical and Physiological Effects:
Studies have shown that 4-(2,4-dichlorophenoxy)-N-(2,3-dimethylphenyl)butanamide can reduce inflammation and pain in animal models. It has also been shown to have anticonvulsant effects in mice. 4-(2,4-dichlorophenoxy)-N-(2,3-dimethylphenyl)butanamide has been investigated for its potential to inhibit the growth of cancer cells by inducing apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-(2,4-dichlorophenoxy)-N-(2,3-dimethylphenyl)butanamide in lab experiments is its ability to selectively inhibit COX-2 without affecting the activity of COX-1, which is involved in the production of prostaglandins that protect the gastrointestinal tract. However, one limitation is that 4-(2,4-dichlorophenoxy)-N-(2,3-dimethylphenyl)butanamide is not very water-soluble, which can make it difficult to use in some experiments.
Orientations Futures
1. Investigating the potential of 4-(2,4-dichlorophenoxy)-N-(2,3-dimethylphenyl)butanamide as an anticancer agent in different cancer types.
2. Studying the effects of 4-(2,4-dichlorophenoxy)-N-(2,3-dimethylphenyl)butanamide on other inflammatory mediators besides COX-2.
3. Developing more water-soluble derivatives of 4-(2,4-dichlorophenoxy)-N-(2,3-dimethylphenyl)butanamide for use in experiments.
4. Investigating the potential of 4-(2,4-dichlorophenoxy)-N-(2,3-dimethylphenyl)butanamide in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
5. Studying the effects of 4-(2,4-dichlorophenoxy)-N-(2,3-dimethylphenyl)butanamide on other physiological systems besides the nervous and immune systems.
Conclusion:
In conclusion, 4-(2,4-dichlorophenoxy)-N-(2,3-dimethylphenyl)butanamide is a synthetic compound that has shown potential as a therapeutic agent in scientific research. Its ability to selectively inhibit COX-2 without affecting COX-1 makes it a promising candidate for the development of anti-inflammatory and analgesic drugs. Further research is needed to fully understand its mechanism of action and potential applications in medicine.
Applications De Recherche Scientifique
4-(2,4-dichlorophenoxy)-N-(2,3-dimethylphenyl)butanamide has been used in scientific research to study its potential as a therapeutic agent. It has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. 4-(2,4-dichlorophenoxy)-N-(2,3-dimethylphenyl)butanamide has also been investigated for its potential as an anticancer agent.
Propriétés
IUPAC Name |
4-(2,4-dichlorophenoxy)-N-(2,3-dimethylphenyl)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl2NO2/c1-12-5-3-6-16(13(12)2)21-18(22)7-4-10-23-17-9-8-14(19)11-15(17)20/h3,5-6,8-9,11H,4,7,10H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQTJVUJURHSQAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-dichlorophenoxy)-N-(2,3-dimethylphenyl)butanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-ethyl-6-methylphenyl)-2-[1-(2-methoxyphenyl)-5,7-dimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]acetamide](/img/structure/B4655776.png)
![2-[(3,4-dichlorobenzyl)thio]-3-ethyl-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4655781.png)
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B4655783.png)
![5-(2-bromophenyl)-7,8-dimethoxy-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B4655787.png)
![3-ethyl-8-methyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole](/img/structure/B4655805.png)

![2-{[3-cyano-4-(3,4-dimethylphenyl)-6-(trifluoromethyl)-2-pyridinyl]thio}-N-(3-nitrophenyl)acetamide](/img/structure/B4655816.png)
![5-[3-bromo-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-1,3-dimethyl-2-thioxo-4-imidazolidinone](/img/structure/B4655827.png)
![10-({[4-allyl-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-10H-phenothiazine](/img/structure/B4655833.png)

![4-chloro-N-(4-ethyl-3-{[(2-methoxyphenyl)amino]carbonyl}-5-methyl-2-thienyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4655857.png)
![4-(ethylsulfonyl)-2-[(4-phenyl-1-piperazinyl)carbonyl]-3,4-dihydro-2H-1,4-benzoxazine](/img/structure/B4655863.png)
acetate](/img/structure/B4655865.png)
![(2-{[3-cyano-4-(4-methoxyphenyl)-5-methyl-2-thienyl]amino}-2-oxoethoxy)acetic acid](/img/structure/B4655876.png)